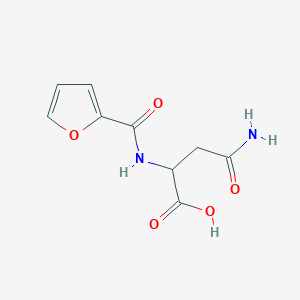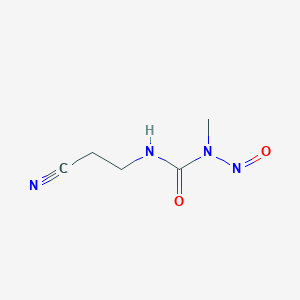
N'-(2-Cyanoethyl)-N-methyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanoethyl group, a methyl group, and a nitrosourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea typically involves the reaction of N-methyl-N-nitrosourea with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea may involve large-scale reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The cyanoethyl and nitrosourea groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea involves its interaction with specific molecular targets. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This property makes it a potential candidate for anticancer research. The cyanoethyl group may also contribute to its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea can be compared with other nitrosourea compounds, such as:
N-Methyl-N-nitrosourea: Similar in structure but lacks the cyanoethyl group, leading to different reactivity and applications.
N,N’-Dicyclohexyl-N’-nitrosourea: Contains cyclohexyl groups instead of cyanoethyl, resulting in different physical and chemical properties.
N-Ethyl-N-nitrosourea: Similar to N-methyl-N-nitrosourea but with an ethyl group, affecting its biological activity and applications.
The presence of the cyanoethyl group in N’-(2-Cyanoethyl)-N-methyl-N-nitrosourea makes it unique and imparts specific properties that differentiate it from other nitrosourea compounds.
Propiedades
Número CAS |
89280-42-2 |
|---|---|
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-(2-cyanoethyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C5H8N4O2/c1-9(8-11)5(10)7-4-2-3-6/h2,4H2,1H3,(H,7,10) |
Clave InChI |
KAHNHXVMFBULCU-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NCCC#N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
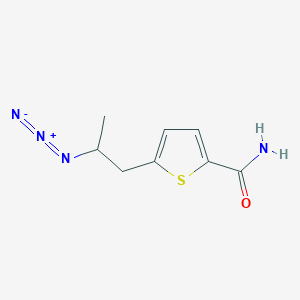
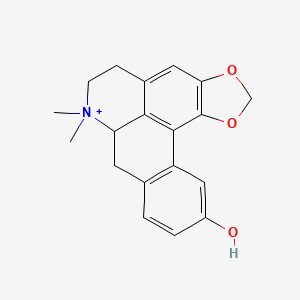
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
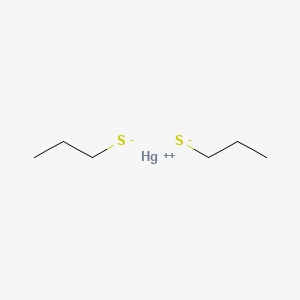
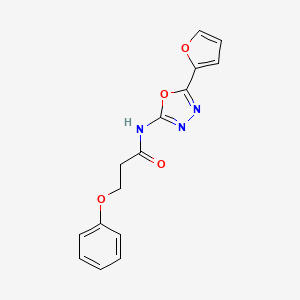
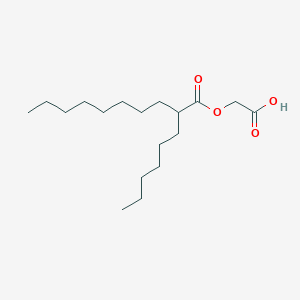
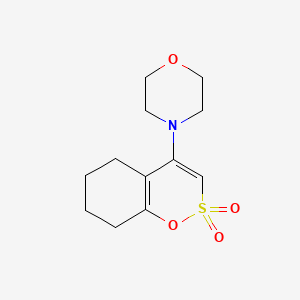
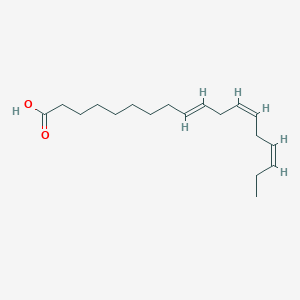
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
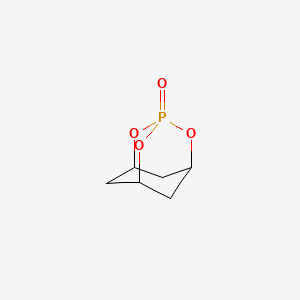
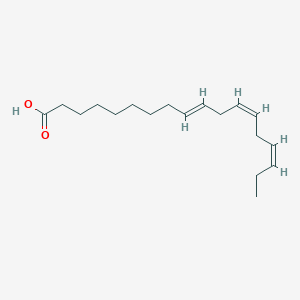
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
